molecular formula C11H16N2O2 B13294751 N-butyl-3-methyl-4-nitroaniline

N-butyl-3-methyl-4-nitroaniline

Cat. No.: B13294751
M. Wt: 208.26 g/mol
InChI Key: WENCGOUEMXZUAC-UHFFFAOYSA-N
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Description

N-butyl-3-methyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines Nitroanilines are aromatic amines that contain a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-methyl-4-nitroaniline typically involves a multi-step process. One common method is the nitration of aniline derivatives followed by alkylation. The nitration step introduces the nitro group onto the aromatic ring, and the alkylation step introduces the butyl and methyl groups. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and alkyl halides for the alkylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-3-methyl-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-3-methyl-4-nitroaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-nitroaniline
  • N-butyl-4-nitroaniline
  • 4-methyl-2-nitroaniline

Uniqueness

N-butyl-3-methyl-4-nitroaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-butyl-3-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-3-4-7-12-10-5-6-11(13(14)15)9(2)8-10/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

WENCGOUEMXZUAC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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